3-(Isoxazol-3-yl)pyrazin-2-ol
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Overview
Description
3-(Isoxazol-3-yl)pyrazin-2-ol is a heterocyclic compound that features both an isoxazole and a pyrazine ring. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both isoxazole and pyrazine rings in a single molecule makes this compound a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkynes to form the isoxazole ring . The pyrazine ring can then be introduced through various condensation reactions involving appropriate precursors .
Industrial Production Methods: Industrial production of 3-(Isoxazol-3-yl)pyrazin-2-ol may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(Isoxazol-3-yl)pyrazin-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the isoxazole or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(Isoxazol-3-yl)pyrazin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Isoxazol-3-yl)pyrazin-2-ol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s .
Comparison with Similar Compounds
Isoxazole Derivatives: Compounds like 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione.
Pyrazine Derivatives: Compounds such as 2,3-dimethylpyrazine.
Uniqueness: 3-(Isoxazol-3-yl)pyrazin-2-ol is unique due to the combination of the isoxazole and pyrazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential therapeutic applications that are not observed in simpler isoxazole or pyrazine derivatives .
Properties
Molecular Formula |
C7H5N3O2 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-(1,2-oxazol-3-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H5N3O2/c11-7-6(8-2-3-9-7)5-1-4-12-10-5/h1-4H,(H,9,11) |
InChI Key |
RPXKVCATQHGXTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1C2=NC=CNC2=O |
Origin of Product |
United States |
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